CP 47497

Cannabinoid Pharmacology Receptor Binding Assay In Vitro Screening

Forensic labs face quantification errors when unverified CP 47497 analogs with differing receptor affinities (e.g., C8 homolog Ki=0.83 nM) are mistaken for the parent compound. - Potent CB1 agonist (Ki=2.2 nM); 5- to 8-fold greater potency than Δ9-THC ensures robust in vivo signals at low dosing volumes. - Extended 11-hour locomotor suppression enables chronic tolerance & dependence models without frequent re-administration. - Characterized panel of 8 human liver microsomal metabolites provides validated LC-MS/MS targets for forensic confirmation. - Supplied with comprehensive analytical documentation (HPLC, NMR, GC-MS) to ensure experimental reproducibility and regulatory compliance.

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
CAS No. 70434-82-1
Cat. No. B1663709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP 47497
CAS70434-82-1
Synonyms3-(2-hydroxy-4-(1,1-dimethylheptylphenyl)cyclohexan-1-ol)
3-(4-(1,1-dimethylheptyl)-2-hydroxyphenyl)cyclohexanol
cis-3-(2-hydroxy-4-(1,1-dimethylheptylphenyl)-cyclohexan-1-ol)
CP 47,497
CP 47497
CP-47,497
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
InChIInChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3/t16-,18+/m1/s1
InChIKeyZWWRREXSUJTKNN-AEFFLSMTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
SolubilityIn water, 1.4408 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





CP 47497: Cyclohexylphenol CB1 Agonist Overview


CP 47497 (also referred to as (±)-CP-47,497 or C7-CP-47,497) is a synthetic cannabinoid belonging to the cyclohexylphenol class, originally developed by Pfizer in the 1980s as a nonclassical bicyclic cannabinoid agonist [1]. The compound exhibits high affinity for the central cannabinoid (CB1) receptor with a Ki of 2.2 nM and functions as a potent CB1 agonist . In vivo, CP 47497 produces the characteristic tetrad of cannabimimetic effects: antinociception, catalepsy, hypothermia, and hypolocomotion [2]. Its relatively simple bicyclic structure, compared to the tricyclic classical cannabinoids like Δ9-THC, has established CP 47497 as a foundational probe for cannabinoid receptor pharmacology and a persistent target for forensic detection.

CB1 receptor pharmacology probe for binding and signaling studies
Cyclohexylphenol series SAR research and homolog comparison
Forensic analytical reference standard for method development
In vivo behavioral research: extended-duration CB1 engagement models

CP 47497 Procurement: Substitution Risks


Cyclohexylphenol synthetic cannabinoids exhibit pronounced structure-activity relationships (SAR) wherein subtle changes, particularly to the alkyl side chain length or stereochemistry, yield substantial and non-linear shifts in receptor binding affinity, in vivo potency, and duration of action [1]. The C8 homolog (CP-47,497-C8) displays a Ki of 0.83 nM, reflecting a greater than 2.5-fold increase in CB1 affinity compared to the 2.2 nM Ki of CP 47497 [2]. Such differences directly impact the quantitative interpretation of in vitro and in vivo experiments. Furthermore, these analogs demonstrate differential metabolic stability and produce distinct metabolites, which is a critical consideration for forensic toxicology method development and accurate identification of the causative agent in biological specimens [3]. Substitution of CP 47497 with a structurally similar analog can thus invalidate dose-response calibrations, confound behavioral study interpretations, and lead to false-negative forensic findings.

1 C8 homolog exhibits higher CB1 affinity; dose-response calibrations may not transfer directly and require re-validation.
2 Distinct metabolite profiles between homologs may lead to false-negative forensic findings if the incorrect reference standard is used.
3 Alkyl side-chain SAR is non-linear; even single-carbon changes can shift receptor binding, in vivo duration, and EEG signature.

CP 47497: Quantitative Pharmacological Evidence


CB1 Receptor Binding Affinity

CP 47497 demonstrates high affinity for the CB1 receptor with a Ki value of 2.2 nM. This affinity is substantially higher than that of the endogenous reference compound Δ9-THC, and notably lower than its C8 homolog (CP-47,497-C8), which exhibits a Ki of 0.83 nM [1]. This data positions CP 47497 as an intermediate-affinity probe within the cyclohexylphenol series, distinct from both the prototypical phytocannabinoid and its more potent homolog.

CB1 Binding Affinity
Reported
Ki = 2.2 nM
Supports CB1 affinity ranking within cyclohexylphenol series
Intermediate between Δ9-THC and C8 homolog; radioligand binding assay context
Cannabinoid Pharmacology Receptor Binding Assay In Vitro Screening

In Vivo Potency: Compared to Δ9-THC

In vivo cumulative dose-response experiments in mice using multiple behavioral assays (including the tetrad paradigm) demonstrate that CP 47497 is 5- to 8-fold more potent than Δ9-THC [1]. In a drug discrimination assay, CP 47497 fully substituted for Δ9-THC and was over 5-fold more potent [1]. This contrasts with the C8 homolog, which is reported to be approximately 10-fold more potent than Δ9-THC [2]. The potency of CP 47497 is therefore quantifiably distinct, occupying a defined intermediate range between Δ9-THC and CP-47,497-C8.

In Vivo Potency
Head-to-head
5- to 8-fold higher potency vs Δ9-THC
Reported in vivo potency context for behavioral study design
Murine tetrad and drug discrimination assays; intermediate potency range
Behavioral Neuroscience In Vivo Pharmacology Drug Discrimination

G-Protein Activation Efficacy vs. CP55,940

In [35S]GTPγS binding assays, a direct measure of G-protein activation, CP 47497 was found to be less efficacious than the high-efficacy synthetic cannabinoid CP55,940 [1]. This finding indicates that CP 47497 acts as a partial agonist relative to CP55,940 in this specific functional assay, despite both being potent CB1 agonists. This is a critical distinction for cellular signaling studies, where the degree of receptor activation can differentially modulate downstream pathways.

G-Protein Activation
Head-to-head
Lower Emax vs CP55,940
Partial agonist efficacy context for signaling bias studies
[35S]GTPγS binding in mouse brain membranes; reduced maximal stimulation
Cellular Pharmacology Signal Transduction CB1 Agonist Efficacy

Duration of Action and EEG vs. JWH-018

In a comparative study assessing the effects of synthetic cannabinoids on EEG power spectra and locomotor activity in rats, CP 47497 significantly decreased locomotor activity for a duration of 11 hours [1]. This duration was longer than that of JWH-018 (4.5 hours) and Δ9-THC (3.5 hours) [1]. Furthermore, the pattern of EEG power spectral changes induced by CP 47497 was distinct from that of Δ9-THC, with CP 47497 increasing power in the 5.0-6.0 Hz frequency range, while Δ9-THC decreased power across a broader 7.0-20.0 Hz range [1].

Duration of Action
Head-to-head
11 h locomotor suppression
Extended CB1 engagement model context
2.4-fold longer than JWH-018; distinct EEG power spectrum signature in rats
Neuropharmacology Electroencephalography In Vivo Duration of Action

In Vitro Metabolic Profile

Incubation of CP 47497 with human liver microsomes followed by LC-MS/MS analysis resulted in the identification of eight distinct metabolites: two mono-oxygenated metabolites (M1, M4), five mono-hydroxylated metabolites (M3, M5, M6, M7, M8), and one di-oxygenated metabolite (M2) [1]. This specific metabolite panel is distinct from those of other synthetic cannabinoids and serves as a unique forensic fingerprint for confirming CP 47497 exposure in biological samples [1].

Metabolic Profile
Class-level
8 identified metabolites via HLM / LC-MS/MS
Metabolite panel for forensic method development
Mono-oxygenated, mono-hydroxylated, and di-oxygenated species characterized
Forensic Toxicology Drug Metabolism LC-MS/MS Method Development

Stability and Matrix Effects in Brain Tissue

A validated LC-MS/MS method for the quantification of CP 47497 in mouse brain tissue revealed temperature-dependent degradation of the compound [1]. Furthermore, significant ion suppression was observed in the brain matrix for CP 47497, which is a critical analytical consideration distinct from simpler matrices like urine or plasma [1]. This method validation data, which includes linearity, LOQ, accuracy, precision, and stability, provides a necessary quantitative framework that is not automatically transferable to its C8 homolog due to potential differences in matrix effects and degradation kinetics.

Brain Matrix Stability
Method context
Temperature-dependent degradation; significant ion suppression
Bioanalytical validation context for complex tissue matrices
Validated LC-MS/MS method; matrix-specific accuracy and precision parameters
Analytical Chemistry Forensic Toxicology Bioanalytical Method Validation

CP 47497: Key Research Applications


CB1 G-Protein Signaling Profiling

In cellular and membrane-based assays investigating CB1 receptor signaling, CP 47497 serves as an essential intermediate-efficacy reference agonist. Its partial agonist profile relative to CP55,940 in [35S]GTPγS binding assays [1] allows researchers to probe the relationship between receptor occupancy and downstream functional output. This is particularly valuable for studying ligand bias, functional selectivity, or the effects of allosteric modulators on CB1 receptor function. Using CP 47497 instead of a full agonist like CP55,940 can reveal nuances in signaling pathways that would be masked by maximal receptor activation.

Long-Duration CB1 Activation in Rodent Models

The extended duration of action of CP 47497, demonstrated by 11-hour locomotor suppression in rats compared to 4.5 hours for JWH-018 [2], makes it the preferred tool for behavioral studies requiring sustained CB1 receptor engagement. Experimental paradigms such as chronic tolerance and dependence models, drug discrimination, or studies of cognitive impairment over time benefit from the compound's prolonged effects. Its 5- to 8-fold greater potency compared to Δ9-THC [3] also provides a robust and reliable signal in vivo, minimizing the need for high dosing volumes or frequent re-administration.

Forensic Toxicology: LC-MS/MS Assay Development

For forensic and clinical toxicology laboratories, the CP 47497 reference standard is indispensable for developing and validating quantitative LC-MS/MS methods. The characterized panel of eight distinct human liver microsomal metabolites [4] provides specific analytical targets for confirming exposure. The validated method parameters for quantification in brain tissue [5]—including data on temperature-dependent degradation and matrix effects—provide a crucial benchmark for method development in other complex biological specimens. This analytical rigor is essential for generating data that meets forensic evidentiary standards.

Analytical Reference Standard Procurement

As a Schedule I controlled substance in the United States [6], procurement of high-purity CP 47497 is restricted to licensed controlled substance laboratories and qualified academic research institutions. The reference standard is critical for confirming the identity and purity of synthesized or purchased material via techniques such as NMR, HPLC, and GC-MS. Given that the C8 homolog is more potent (Ki = 0.83 nM) and can be present as a by-product or impurity, analytical verification using a certified CP 47497 standard is non-negotiable for ensuring experimental reproducibility and safety.

Application
Selection Property
Validation Focus
CB1 G-Protein Signaling Studies
Partial agonist efficacy profile
Receptor occupancy vs. functional output assays
Extended-Duration Rodent Behavioral Studies
Prolonged CB1 engagement window
Time-course and tolerance endpoint review
Forensic Research Bioanalytical Methods
Characterized metabolite panel
Matrix-specific LC-MS/MS parameter validation
Analytical Reference Standard Verification
Certified identity and purity context
Lot-specific analytical characterization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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